![molecular formula C17H18N2O5S B5489460 4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5489460.png)
4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4’-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid” is a biphenyl derivative with various functional groups attached, including a carboxylic acid group, an aminocarbonyl (or amide) group, and an isopropylaminosulfonyl group .
Molecular Structure Analysis
The molecular structure would be based on a biphenyl core with the various functional groups attached at the 3, 4’, and 5’ positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could undergo typical organic reactions. For example, the carboxylic acid group could be reduced to an alcohol using a strong reducing agent like lithium aluminium hydride . The amide group could participate in various reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the formation of hydrogen bonds, influencing its solubility and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-carbamoylphenyl)-5-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-10(2)19-25(23,24)15-8-13(7-14(9-15)17(21)22)11-3-5-12(6-4-11)16(18)20/h3-10,19H,1-2H3,(H2,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVDVGORKADUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.